molecular formula C4Br2N2S2 B1457215 4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV CAS No. 238756-91-7

4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV

Cat. No. B1457215
CAS RN: 238756-91-7
M. Wt: 300 g/mol
InChI Key: BWZXAJOLRNMCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV” is a chemical compound with the CAS Number 238756-91-7 . It has a molecular weight of 299.99400 and a molecular formula of C4Br2N2S2 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thieno[3,4-c][1,2,5]thiadiazole core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) and a thiadiazole (a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom) .


Physical And Chemical Properties Analysis

The compound has a density of 2.9±0.1 g/cm3, a boiling point of 374.2±52.0 °C at 760 mmHg, and a flash point of 180.1±30.7 °C . The melting point is not available .

Scientific Research Applications

4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. Furthermore, this compound has been used as a catalyst in organic synthesis, as a reagent for organic transformations, and as a fluorescent probe for monitoring biological processes. This compound has also been used as a reagent for the synthesis of other heterocyclic compounds, such as thieno[3,4-c]pyrazoles and thieno[3,4-c]pyridines. In addition, this compound has been used as a fluorescent probe for the detection of various compounds, such as proteins, nucleic acids, and small molecules.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV is that it is relatively easy to synthesize and is inexpensive to obtain. In addition, this compound has a wide range of biological activities, making it a useful tool for a variety of research applications. However, the compound has some limitations. For example, this compound is not very stable and can degrade over time. Furthermore, the compound is relatively toxic and should be handled with caution.

Future Directions

There are many potential future directions for research involving 4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV. For example, further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, further research is needed to explore the potential applications of this compound in drug discovery and development. Furthermore, further research is needed to explore the potential of this compound as a fluorescent probe for monitoring biological processes. Finally, further research is needed to explore the potential of this compound as a reagent for the synthesis of other heterocyclic compounds.

properties

IUPAC Name

6,8-dibromo-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2N2S2/c5-3-1-2(4(6)9-3)8-10-7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZXAJOLRNMCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(SC(=C1N=S=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV
Reactant of Route 2
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV
Reactant of Route 3
Reactant of Route 3
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV
Reactant of Route 4
Reactant of Route 4
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV
Reactant of Route 5
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.